molecular formula C15H19NO2S B6604774 (1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione CAS No. 2137068-79-0

(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione

Cat. No.: B6604774
CAS No.: 2137068-79-0
M. Wt: 277.4 g/mol
InChI Key: HTMYZBOEZOYYSN-PYHGIMPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione, also known as BTD, is a heterocyclic compound with a highly complex structure. It has been studied for its potential applications in a variety of scientific fields, including organic synthesis, drug design, and medicinal chemistry. BTD has been found to have a wide range of biochemical and physiological effects, and its unique structure makes it an attractive target for scientific research.

Scientific Research Applications

(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione has been studied for its potential applications in a variety of scientific fields, including organic synthesis, drug design, and medicinal chemistry. This compound has been found to be a useful building block for the synthesis of complex molecules, such as peptides, steroids, and terpenes. In addition, this compound has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and antibiotics. This compound has also been studied for its potential applications as a therapeutic agent, as it has been found to possess anti-bacterial, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of (1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione is not yet fully understood, however, it is believed to interact with a variety of proteins and enzymes in the body. This compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to interact with the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. In addition, this compound has been found to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of lipoxygenase (LOX) and 5-lipoxygenase (5-LOX), which are involved in the production of leukotrienes and other inflammatory mediators. In addition, this compound has been found to possess anti-tumor properties, as it has been found to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of (1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high reactivity, which makes it an ideal starting material for the synthesis of complex molecules. In addition, this compound is a highly functionalized compound, which makes it an attractive target for scientific research.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a highly reactive compound, which can be hazardous to work with if not handled properly. In addition, this compound is a highly complex compound, which can make it difficult to synthesize in the laboratory.

Future Directions

The potential future directions of research involving (1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione are numerous. One potential future direction is to further investigate its mechanism of action, as this could lead to the development of more effective therapeutic agents. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of more effective drugs. Furthermore, further research into the synthesis of this compound could lead to the development of more efficient methods of synthesis. Finally, further research into the potential applications of this compound in drug design and medicinal chemistry could lead to the development of more effective drugs.

Synthesis Methods

(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione can be synthesized through a variety of methods, including the use of Grignard reagents, cyclization reactions, and the use of organolithium reagents. The most commonly used method for synthesizing this compound is the use of Grignard reagents. This method involves the reaction of an alkyl Grignard reagent with a suitable aldehyde or ketone in the presence of a Lewis acid, such as boron trifluoride. The reaction produces a highly functionalized cyclic compound, which is then oxidized to form this compound.

Properties

IUPAC Name

(1R,2S,6R,7S)-9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c17-19(18)9-14-12-7-16(8-13(12)15(14)10-19)6-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2/t12-,13+,14+,15-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMYZBOEZOYYSN-PYHGIMPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C4C2CS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)[C@@H]4[C@H]2CS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.